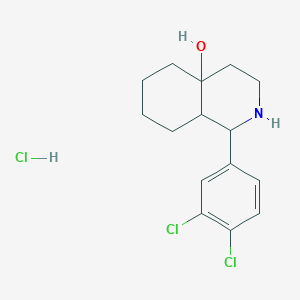![molecular formula C11H10F3N3S B5345545 4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MTT" and is a yellow-colored powder that is soluble in organic solvents. MTT has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
MTT is a redox indicator that is converted to formazan by the action of mitochondrial dehydrogenases. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are present in viable cells. The amount of formazan produced is directly proportional to the number of viable cells present. Thus, MTT can be used to determine the viability of cells by measuring the amount of formazan produced.
Biochemical and Physiological Effects:
MTT has been found to have minimal biochemical and physiological effects on cells. It does not interfere with cellular metabolism or alter cellular function. MTT is also non-toxic and does not affect cell proliferation or differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTT is its ease of use. MTT assays are simple, quick, and cost-effective. Additionally, MTT assays can be performed on a wide range of cell types and are compatible with a variety of experimental conditions. However, there are also some limitations to the use of MTT. MTT assays are not suitable for measuring the viability of cells that do not contain mitochondrial dehydrogenases, such as bacteria and yeast. Additionally, MTT assays are not suitable for measuring the viability of cells that have undergone apoptosis or necrosis.
Orientations Futures
There are several future directions for research on MTT. One area of research is the development of new MTT-based assays for measuring cell viability. Another area of research is the development of new MTT analogs with improved properties, such as increased sensitivity or specificity. Additionally, MTT has potential applications in the field of cancer research, particularly in the development of new cancer therapies. Overall, MTT is a promising compound that has a wide range of potential applications in scientific research.
Méthodes De Synthèse
MTT can be synthesized using a number of different methods. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with potassium thioacetate to form 3-(trifluoromethyl)benzylthioacetate. This intermediate is then reacted with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent such as iron powder or zinc dust to form MTT. Another method involves the reaction of 3-(trifluoromethyl)benzylamine with 4-methyl-3-nitro-1H-1,2,4-triazole in the presence of a reducing agent to form MTT.
Applications De Recherche Scientifique
MTT has been extensively studied for its potential applications in scientific research. One of the most common applications of MTT is in the field of cell viability assays. MTT can be used to determine the viability of cells by measuring the activity of mitochondrial dehydrogenases. MTT is also used in the field of toxicology to study the cytotoxic effects of various compounds on cells. Additionally, MTT has been found to have potential applications in the field of pharmacology, particularly in the development of new drugs.
Propriétés
IUPAC Name |
4-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3S/c1-17-7-15-16-10(17)18-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZXCNOFFOIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![(4aS*,8aR*)-1-propyl-6-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345476.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)

![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)
![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)